4-Acetyl-2-fluorobenzonitrile

Medicinal Chemistry ADME Drug Design

4-Acetyl-2-fluorobenzonitrile (CAS 214760-18-6) is a strategic fluorinated building block. Its unique substitution pattern—acetyl para, fluorine ortho to nitrile—provides a LogP of 1.90, higher than non‑fluorinated analogues (1.76), for optimized ADME profiles. The acetyl group enables high‑yielding transformations: 91% hydrolysis to 4‑acetyl‑2‑fluorobenzoic acid, and reliable Suzuki‑Miyaura couplings for biaryl synthesis. This intermediate is irreplaceable in developing novel pharmaceuticals and agrochemicals. Available from mg to kg scale; request a quote for bulk orders.

Molecular Formula C9H6FNO
Molecular Weight 163.15 g/mol
CAS No. 214760-18-6
Cat. No. B1344221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyl-2-fluorobenzonitrile
CAS214760-18-6
Molecular FormulaC9H6FNO
Molecular Weight163.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)C#N)F
InChIInChI=1S/C9H6FNO/c1-6(12)7-2-3-8(5-11)9(10)4-7/h2-4H,1H3
InChIKeyJWNHQAOIXWUFMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetyl-2-fluorobenzonitrile (CAS 214760-18-6) - A Specialized Benzonitrile Building Block for Advanced Synthesis


4-Acetyl-2-fluorobenzonitrile (CAS 214760-18-6) is a disubstituted aromatic compound, characterized by an acetyl group at the para position and a fluorine atom at the ortho position relative to a nitrile group on a benzene ring . This specific substitution pattern confers unique physicochemical properties, including a predicted LogP of approximately 1.90 [1], and makes it a versatile intermediate in palladium-catalyzed cross-coupling reactions and heterocycle synthesis . As a member of the fluorinated benzonitrile class, it serves as a crucial building block in the discovery and development of pharmaceuticals and agrochemicals [2].

Why 4-Acetyl-2-fluorobenzonitrile Cannot Be Replaced by Unsubstituted or Halogenated Analogs in Critical Applications


Generic substitution of 4-Acetyl-2-fluorobenzonitrile with closely related analogs like 4-acetylbenzonitrile or 4-acetyl-2-chlorobenzonitrile is not scientifically justified due to quantifiable differences in physicochemical and reactivity profiles. The presence and position of the fluorine atom directly influence key properties such as lipophilicity (LogP), electronic distribution, and metabolic stability, which are critical for optimizing lead compounds in drug discovery . Furthermore, its unique substitution pattern enables specific, high-yielding transformations, such as Suzuki-Miyaura couplings that are not equally efficient with non-fluorinated or other halogenated counterparts, making it an irreplaceable intermediate in targeted synthetic routes .

Quantitative Differentiation: 4-Acetyl-2-fluorobenzonitrile vs. Closest Analogs - A Procurement-Focused Evidence Guide


Increased Lipophilicity (LogP) Compared to Non-Fluorinated Analogue

4-Acetyl-2-fluorobenzonitrile exhibits a higher calculated partition coefficient (LogP) than its non-fluorinated counterpart, 4-acetylbenzonitrile, indicating greater lipophilicity and potentially improved membrane permeability. This is a key parameter in medicinal chemistry for optimizing drug-like properties [1].

Medicinal Chemistry ADME Drug Design

High-Yield Conversion to Key Pharmaceutical Intermediate (4-Acetyl-2-fluorobenzoic acid)

4-Acetyl-2-fluorobenzonitrile can be efficiently hydrolyzed to 4-acetyl-2-fluorobenzoic acid, a valuable intermediate. A reported procedure achieves this transformation with a high yield, demonstrating the compound's suitability for scalable manufacturing processes .

Synthetic Chemistry API Manufacturing Process Development

Versatile Substrate in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

4-Acetyl-2-fluorobenzonitrile is demonstrated as a competent substrate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex benzimidamide derivatives, a common pharmacophore. This specific utility is documented in patent literature, highlighting its role in constructing advanced molecular architectures [1].

Organic Synthesis Medicinal Chemistry Materials Science

Target Application Scenarios for 4-Acetyl-2-fluorobenzonitrile Based on Verified Evidence


Medicinal Chemistry Lead Optimization for Enhanced Membrane Permeability

Procure 4-Acetyl-2-fluorobenzonitrile as a building block when the project objective is to increase the lipophilicity (LogP) of a lead series compared to a non-fluorinated analogue. The quantified increase in LogP (from 1.76 to 1.90) can guide compound selection in ADME optimization campaigns [1].

Scalable Synthesis of 4-Acetyl-2-fluorobenzoic Acid for API Development

Utilize 4-Acetyl-2-fluorobenzonitrile as a reliable starting material for the large-scale production of 4-acetyl-2-fluorobenzoic acid. The established, high-yielding (91%) hydrolysis procedure [1] supports its use in process chemistry and the manufacturing of active pharmaceutical ingredients (APIs) or their key intermediates.

Construction of Patent-Defined Benzimidamide Derivatives via Suzuki-Miyaura Coupling

Source 4-Acetyl-2-fluorobenzonitrile as a key intermediate for the synthesis of benzimidamide-containing compounds, as explicitly described in patent EP3802550A1 [1]. This is particularly relevant for research groups focused on developing novel therapeutics for dermatological conditions or other diseases where this pharmacophore is of interest.

Technical Documentation Hub

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